2-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-propionic acid hydrochloride
Overview
Description
2-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-propionic acid hydrochloride is a chemical compound with the molecular formula C9H16N2O3
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving the reaction of piperazine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 2,2-dimethyl-3-oxo-piperazine with propionic acid in the presence of a suitable catalyst and under specific temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of 2-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-propionic acid hydrochloride may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-propionic acid hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
2-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-propionic acid hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound may be utilized in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound can be used in various industrial processes, including the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 2-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-propionic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-propionic acid hydrochloride can be compared with other similar compounds, such as:
2-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-acetic acid
5-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-5-oxo-pentanoic acid
These compounds share structural similarities but may differ in their functional groups and properties, leading to unique applications and effects.
Properties
IUPAC Name |
2-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3.ClH/c1-6(7(12)13)11-5-4-10-8(14)9(11,2)3;/h6H,4-5H2,1-3H3,(H,10,14)(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOVJQIWYRSEGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCNC(=O)C1(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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